N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide

Description

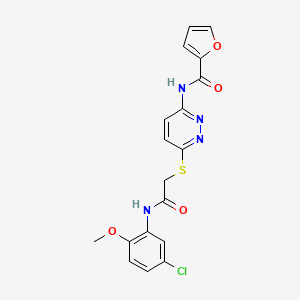

This compound features a pyridazine core substituted at the 3-position with a furan-2-carboxamide group and at the 6-position with a thioether-linked 2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl chain. The 5-chloro-2-methoxyphenyl moiety introduces steric bulk and electron-withdrawing effects, while the furan ring contributes π-conjugation. The thioether linkage may enhance metabolic stability compared to ethers .

Properties

IUPAC Name |

N-[6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4S/c1-26-13-5-4-11(19)9-12(13)20-16(24)10-28-17-7-6-15(22-23-17)21-18(25)14-3-2-8-27-14/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKKXNBOMSPYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H14ClN3O3S

- Molecular Weight : 351.81 g/mol

- IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Tumor Growth : The compound has shown promise in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. Studies suggest that it may induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is significant as oxidative stress is linked to various diseases, including cancer.

- Protein Interaction : The compound's structure allows for interactions with key proteins involved in cancer cell survival and proliferation, such as Bcl-2 family proteins, which are critical regulators of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration | Effect Observed |

|---|---|---|---|

| Anticancer Activity | HCT116 (Colon Cancer) | 10 - 100 µM | Inhibition of cell proliferation |

| Apoptosis Induction | MDA-MB-231 (Breast Cancer) | 5 - 50 µM | Increased apoptotic markers |

| Antioxidant Activity | Human Fibroblasts | 1 - 10 µM | Reduction in oxidative stress markers |

Case Study 1: Anticancer Efficacy

In a study published by Amani et al. (2023), this compound was tested against HCT116 colon cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. The study highlighted the compound's potential as a therapeutic agent for colorectal cancer.

Case Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism of action revealed that it interacts with Bcl-2 proteins, leading to enhanced apoptosis in MDA-MB-231 breast cancer cells. This interaction was confirmed through Western blot analysis, which showed decreased levels of Bcl-2 and increased levels of pro-apoptotic proteins.

Research Findings

Recent research has identified several key findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibits significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 5 to 50 µM depending on the specific cell type.

- Targeting Signaling Pathways : Studies indicate that it may inhibit key signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cancer cell survival and proliferation.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound demonstrated synergistic effects, enhancing overall anticancer efficacy.

Comparison with Similar Compounds

Pyrimidinone Derivatives ()

Compounds 2d and 2e from share a pyrimidinone core with thioether-linked 2-oxoethyl chains but differ in substituents:

- 2d : 4-Nitrophenyl and p-tolyl groups.

- 2e : 3-Nitrophenyl and 4-methoxyphenyl groups.

Key Observations :

- Nitro groups (electron-withdrawing) in 2d/2e reduce yields slightly compared to the target compound’s chloro-methoxy group (moderate electron-withdrawing/donating mix).

- Melting points for pyrimidinones (~217–228°C) suggest higher crystallinity than pyridazine-based analogues, possibly due to hydrogen bonding from the pyrimidinone carbonyl.

Furan-3-carboxamide Derivatives ()

Compounds 97c-e in feature furan-3-carboxamide cores with hydrazinyl-oxoethyl chains. Unlike the target compound’s pyridazine, these derivatives lack heteroaromatic nitrogen-rich cores, which may reduce π-stacking interactions in biological systems. Substituents on the amide nitrogen (methyl, phenyl, 4-methoxyphenyl) influence solubility:

- 97c : Methyl group (increased lipophilicity).

- 97d : Phenyl group (moderate steric hindrance).

- 97e : 4-Methoxyphenyl (enhanced solubility via methoxy).

Dihydropyridine Derivatives ()

AZ331 and AZ257 () are 1,4-dihydropyridines with thioether-linked 2-oxoethyl chains and cyano/furyl substituents. Structural differences include:

- AZ331 : 4-Methoxyphenyl and 2-furyl groups.

- AZ257 : 4-Bromophenyl and 2-furyl groups.

Functional Impact :

- The dihydropyridine core in AZ331/AZ257 allows for redox activity, unlike the pyridazine-based target compound.

- Bromine in AZ257 may improve binding affinity in hydrophobic pockets compared to the target’s chlorine.

Furopyridine Carboxamide ()

The compound in has a furo[2,3-b]pyridine core with chloro, fluorophenyl, and methylcarbamoyl groups. Key differences:

- Substituents : Fluorine enhances electronegativity, while the methylcarbamoyl group increases steric hindrance compared to the target’s furan-2-carboxamide.

Thioether-Linked Amides ()

Compounds like 940860-27-5 () share thioether linkages but incorporate piperazinyl and chlorophenyl groups. The piperazine ring introduces basicity and conformational flexibility, contrasting with the target compound’s rigid pyridazine and aryl amide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.